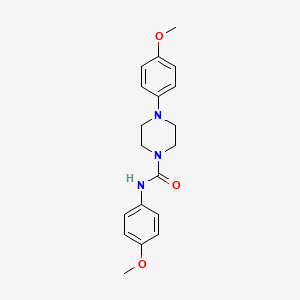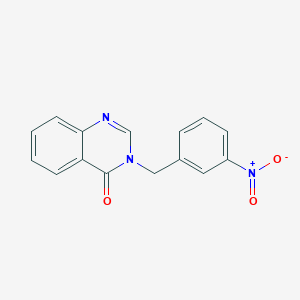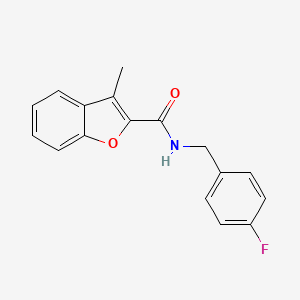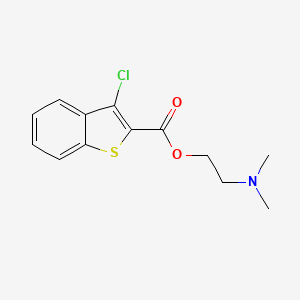
N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide, also known as BPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPIP belongs to the class of piperazinecarboxamide derivatives and is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide exerts its biological effects by modulating various signaling pathways. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide is also soluble in various solvents, making it easy to use in various assays. However, N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has low aqueous solubility, which can limit its use in some assays. Additionally, N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has a short half-life, which can limit its use in in vivo studies.
Orientations Futures
There are several future directions for the study of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide. One potential direction is to investigate the potential of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide as a therapeutic agent for various inflammatory diseases. Another potential direction is to investigate the potential of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide as an antidepressant and anxiolytic agent. Additionally, further studies are needed to understand the exact mechanism of action of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide and its potential interactions with other signaling pathways. Finally, the development of novel analogs of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.
Conclusion
In conclusion, N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits diverse biological activities, including antitumor, anti-inflammatory, antioxidant, anxiolytic, and antidepressant effects. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide, including investigating its potential as a therapeutic agent for various diseases and developing novel analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 4-methoxybenzylamine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. The obtained 4-methoxybenzyl 4-aminobenzoate is then reacted with piperazine in the presence of triethylamine to yield N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide. The synthesis of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders.
Propriétés
IUPAC Name |
N,4-bis(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-7-3-15(4-8-17)20-19(23)22-13-11-21(12-14-22)16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXGPTCFNSBXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-bis(4-methoxyphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-fluorobenzoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683440.png)
![methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5683444.png)

![(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5683472.png)

![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenylpyrrolidin-2-one](/img/structure/B5683477.png)
![1-{1-cyclohexyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5683482.png)
![N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5683492.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5683500.png)

![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5683507.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5683511.png)
![(1S*,5R*)-3-{[(cyclopropylmethyl)thio]acetyl}-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683513.png)